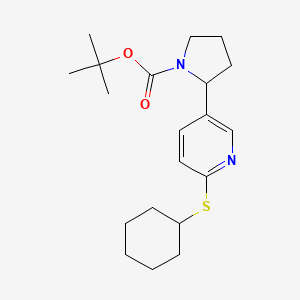

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Descripción

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the sulfur-containing cyclohexylthio moiety may influence electronic properties and binding interactions. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of such methods in analogous pyridine derivatives (e.g., iodopyridine intermediates in and ) .

Propiedades

Fórmula molecular |

C20H30N2O2S |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3 |

Clave InChI |

SWMUURYOBLOHMM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 2-(6-(Ciclohexiltio)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo típicamente implica el uso de cloruro de iso-butoxicarbonilo (i-BuOCOCl) a través del método del anhídrido mixto . Las condiciones de reacción son suaves y respetuosas con el medio ambiente, lo que lo hace adecuado para la producción industrial. El producto se caracteriza utilizando métodos espectroscópicos como RMN, HPLC y GC para garantizar su pureza e integridad estructural .

Análisis De Reacciones Químicas

El 2-(6-(Ciclohexiltio)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidruro de di-isobutilaluminio (DIBAL) para la reducción y diciclohexilcarbodiimida (DCC) para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero a menudo implican modificaciones en el anillo de piridina o en el grupo terc-butilo.

Aplicaciones Científicas De Investigación

Este compuesto tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como intermedio en la síntesis de moléculas más complejas . En biología y medicina, sirve como un reactivo bioquímico para estudiar varios procesos biológicos . Su estructura única también lo hace valioso en el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

El mecanismo de acción del 2-(6-(Ciclohexiltio)piridin-3-il)pirrolidina-1-carboxilato de terc-butilo implica su interacción con dianas moleculares y vías específicas. El anillo de pirrolidina en el compuesto permite una exploración eficiente del espacio farmacoforico debido a su hibridación sp3 y no planaridad . Esta característica estructural mejora la capacidad del compuesto para unirse a proteínas enantioselectivas, lo que lleva a diversos efectos biológicos.

Comparación Con Compuestos Similares

Core Scaffold

The compound shares a pyrrolidine-1-carboxylate backbone linked to a pyridine ring with similar derivatives, such as:

- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the cyclohexylthio group with an iodo-methoxypyridine system, altering steric and electronic profiles .

- (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Introduces fluoropyridine and benzyl groups, enhancing lipophilicity .

Substituent Effects

- Cyclohexylthio vs. Halogens : The cyclohexylthio group in the target compound provides steric bulk and moderate electron-withdrawing effects, contrasting with iodine (polarizable, heavy atom) or fluorine (electron-withdrawing, small size) in analogs .

- Protecting Groups : The tert-butyl carbamate is ubiquitous (e.g., ’s tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), but analogs may use silyl ethers (tert-butyldimethylsilyloxy in ) for orthogonal protection .

Analytical Data

- LCMS/HPLC : Analogous compounds (e.g., Example 324 in ) show LCMS m/z 757 [M+H]⁺ and HPLC retention times (1.23 minutes), suggesting similar polarity and mass ranges for the target compound .

- NMR/HRMS : ’s (±)-trans-methyl derivatives reveal coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons) and HRMS m/z 392 [M+H]⁺, highlighting structural confirmation methods applicable to the target compound .

Actividad Biológica

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylthio group and a pyrrolidine carboxylate moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

| Compound | Target | Activity |

|---|---|---|

| tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Bacterial strains | Potential antimicrobial |

| Similar pyridine derivatives | Staphylococcus aureus | Significant inhibition at 50 μM |

Cytotoxicity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data for tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is limited, its structural analogs suggest potential cytotoxic properties.

Case Studies

- Antimicrobial Screening : A study conducted on related pyridine compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like cyclohexylthio demonstrated enhanced activity against resistant bacterial strains, suggesting that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may similarly exhibit potent effects.

- Cytotoxicity Assays : In a comparative analysis of various pyrrolidine compounds, those with similar substituents showed IC50 values ranging from 20 to 50 μM against HeLa cells. This indicates that tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate could potentially fall within this range, warranting further investigation.

The biological activity of tert-butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.